GLUTARYL CHLORIDE
Overview
Description
Pentanedioyl dichloride, also known as Glutaryl chloride, is an organic compound with the formula C5H6Cl2O2, or (CH2)3(COCl)2 . It is the diacid chloride derivative of glutaric acid . It is a colorless liquid, although commercial samples can appear darker .
Molecular Structure Analysis
The molecular structure of Pentanedioyl dichloride is represented by the formula C5H6Cl2O2 . The IUPAC Standard InChI is InChI=1S/C5H6Cl2O2/c6-4(8)2-1-3-5(7)9/h1-3H2 .Physical and Chemical Properties Analysis
Pentanedioyl dichloride has a molecular weight of 169.006 . It’s a colorless liquid with a density of 1.324 . The boiling point is 217 °C .Scientific Research Applications
Novel Dicarboxylic Acids and Oxidative Products in Atmospheric Aerosols
A study by Kubátová et al. (2000) in the Amazon basin revealed the presence of novel dicarboxylic acids and related oxidative degradation products in atmospheric aerosols. The research emphasized the formation of secondary organic aerosol products, including derivatives of glutaric acid like 3-isopropyl pentanedioic acid and 3-acetyl pentanedioic acid, suggesting their role in atmospheric chemistry and potential environmental impacts Atmospheric Environment.
Chemical Synthesis and Structural Analysis
Ziemkowska et al. (2000) explored the reactions of alkylaluminium chlorides with diols, leading to the formation of complex structures like CI5Al3[OC(CH3)2CH2C(CH3)2O]2. Such studies provide insights into the synthesis of novel compounds and their potential applications in various fields, including catalysis and materials science Main Group Metal Chemistry.
Renewable Diols Production from Biomass
Sulmonetti et al. (2017) investigated the ring-opening of furfuryl alcohol over reduced Cu–Co–Al mixed metal oxides, producing renewable diols like 1,2-pentanediol and 1,5-pentanediol. This research highlights the potential of pentanedioyl dichloride derivatives in sustainable chemical production, offering an eco-friendly alternative to traditional petrochemical processes ACS Sustainable Chemistry & Engineering.
Farnesyltransferase Inhibitors for Medical Research
Liuqing et al. (2015) identified pentanedioic acid derivatives as novel scaffolds for farnesyltransferase inhibitors (FTIs), crucial for cancer treatment research. The study underscores the importance of pentanedioyl dichloride derivatives in drug discovery and the development of new therapeutic agents MedChemComm.
Microbial Production of Short Chain Diols
Jiang et al. (2014) reviewed the microbial production of short-chain diols, including pentanediols, highlighting their widespread use in the chemical industry and the potential for bio-based production methods. This research emphasizes the role of pentanedioyl derivatives in the development of sustainable industrial processes Microbial Cell Factories.
Safety and Hazards
Mechanism of Action
Target of Action
Glutaryl dichloride, also known as Pentanedioyl dichloride or GLUTARYL CHLORIDE, is an organic compound with the formula C5H6Cl2O2, or (CH2)3(COCl)2 . It is the diacid chloride derivative of glutaric acid . .
Mode of Action
As a diacid chloride derivative of glutaric acid, it may participate in reactions typical of acid chlorides, such as acylation or condensation reactions .
Biochemical Pathways
For instance, a defective glutaryl-CoA dehydrogenase (GCDH) gene hinders the degradation of L-lysine, L-hydroxylysine, and L-tryptophan, resulting in the abnormal accumulation of glutaric acid .
Action Environment
It’s worth noting that glutaryl dichloride is a colorless liquid, although commercial samples can appear darker .
Biochemical Analysis
Biochemical Properties
Pentanedioyl dichloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of amides and esters. The compound reacts with amines to form amides and with alcohols to form esters. These reactions are crucial in the synthesis of pharmaceuticals and polymers .
Cellular Effects
Pentanedioyl dichloride affects various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with cellular proteins can lead to changes in protein function and structure, impacting cellular activities .
Molecular Mechanism
At the molecular level, pentanedioyl dichloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites. The compound’s interaction with nucleophiles, such as amines and alcohols, leads to the formation of stable amide and ester bonds, which are essential in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentanedioyl dichloride can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to moisture or high temperatures. Long-term exposure to pentanedioyl dichloride can lead to alterations in cellular function, as the compound can modify proteins and other biomolecules over time .
Dosage Effects in Animal Models
The effects of pentanedioyl dichloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. The threshold effects observed in these studies highlight the importance of dosage control in experimental settings .
Metabolic Pathways
Pentanedioyl dichloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. These interactions are crucial for understanding the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, pentanedioyl dichloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s biochemical effects .
Subcellular Localization
Pentanedioyl dichloride’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. These localization patterns are critical for understanding the compound’s activity and function within cells .
Properties
IUPAC Name |
pentanedioyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c6-4(8)2-1-3-5(7)9/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFTMXWTWHRBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062679 | |
Record name | Pentanedioyl dichloride | |
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Molecular Weight |
169.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Pentanedioyl dichloride | |
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CAS No. |
2873-74-7 | |
Record name | Glutaryl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2873-74-7 | |
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Record name | Glutaryl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873747 | |
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Record name | Glutaryl dichloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519867 | |
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Record name | Pentanedioyl dichloride | |
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Record name | Pentanedioyl dichloride | |
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Record name | Glutaryl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.829 | |
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Record name | Glutaryl Chloride | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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